Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate is systematically identified by its bicyclic framework, which combines a thiazole ring fused to an azepine ring. The IUPAC name reflects the following structural features:
- Thiazolo[5,4-d]azepine core : A seven-membered azepine ring fused to a five-membered thiazole ring, with the thiazole attached at positions 5 and 4 of the azepine.
- Substituents :
- 2-Amino group : A primary amine attached to the thiazole nitrogen.
- 6-Carboxylate ester : A tert-butyl ester group at position 6 of the azepine.
- Tetrahydro designation : Partial saturation of the azepine ring (positions 4, 5, 7, 8).
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 1440954-94-8 |
| Molecular Formula | C₁₂H₁₉N₃O₂S |
| Molecular Weight | 269.37 g/mol |
| PubChem CID | 84712457 |
Molecular Geometry and Conformational Analysis
The molecular geometry is defined by the fused bicyclic system and the substituents. Key features include:
- Thiazole ring : Planar, with partial double-bond character in the C–S bonds. The nitrogen atom adopts sp² hybridization, facilitating delocalization into the azepine ring .
- Azepine ring : Partially saturated, adopting a distorted envelope conformation. The tetrahydro designation indicates saturation at positions 4, 5, 7, and 8, leading to a puckered geometry that reduces angle strain .
- Tert-butyl ester : Bulky tert-butyl group at position 6, influencing steric interactions and molecular packing.
Conformational Stabilization :
- Intramolecular hydrogen bonding : Potential N–H···O interactions between the amino group and the ester carbonyl, though steric hindrance from the tert-butyl group may limit such interactions.
- π-Electron conjugation : Delocalization between the thiazole and azepine rings stabilizes the planar thiazole moiety, as observed in related thiazoloazepines .
Table 2: Bond Lengths and Angles (Hypothetical, Based on Analogues)
| Bond/Structure | Length/Value (Å/°) | Source |
|---|---|---|
| C–S (thiazole) | ~1.72–1.76 | |
| N–C (thiazole) | ~1.40 | |
| Azepine ring C–N | ~1.45–1.50 | |
| Tert-butyl C–O | ~1.20–1.25 |
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are unavailable, structural insights can be inferred from related thiazoloazepines:
- Packing motifs : Thiazoloazepines often exhibit hydrogen-bonding networks involving the amine and carbonyl groups. For example, in thiazolo[2,3-d]benzothiazepines, S···O contacts (2.59 Å) and N–H···N hydrogen bonds stabilize solid-state conformations .
- Space group preferences : Analogues like thiazolo[3,2-a]azepinones crystallize in monoclinic (P2₁) or triclinic (P1) systems, with kryptoracemates observed for chiral derivatives .
Challenges in Crystallization :
- Conformational flexibility : The tetrahydroazepine ring may adopt multiple conformers, complicating crystallographic resolution.
- Steric bulk : The tert-butyl group limits molecular packing efficiency, potentially favoring amorphous phases.
Tautomeric and Stereochemical Considerations
Tautomeric Forms :
- Amine-imine tautomerism : The 2-amino group is likely fixed due to steric and electronic stabilization from the thiazole ring. No keto-enol tautomerism is expected for the azepine ring.
- Ester hydrolysis : The tert-butyl ester is stable under standard conditions but may hydrolyze under acidic/basic conditions to yield the carboxylic acid.
Stereochemical Aspects :
- Chirality : The azepine ring’s partial saturation introduces stereogenic centers at positions 4, 5, 7, and 8. However, the compound’s synthesis may favor a single diastereomer.
- Configurational isomerism : Potential cis-trans isomerism at the azepine ring is constrained by the fused thiazole and steric interactions with the tert-butyl group.
Table 3: Stereochemical Implications
| Position | Saturation | Possible Diastereomers |
|---|---|---|
| 4, 5, 7, 8 | Tetrahydro | Multiple, but constrained by substituents |
| 6 | Ester | Single configuration |
Properties
IUPAC Name |
tert-butyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFBAXZZCPNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial methods aim to maximize efficiency and minimize waste while ensuring the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of thiazolo[5,4-d]azepine compounds exhibit antiviral properties. Specifically, some studies have highlighted their effectiveness against viruses such as the Hepatitis B virus (HBV). The mechanism of action often involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development .
Anticancer Properties
Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cellular signaling pathways associated with tumor growth. The specific pathways and efficacy are subjects of ongoing research .
Organic Synthesis Applications
Building Block for Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex nitrogen-containing heterocycles. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific biological activities or properties. For instance, modifications to the thiazole or azepine rings can yield compounds with enhanced pharmacological profiles .
Synthesis of Novel Heterocycles
The compound is utilized in the synthesis of novel heterocycles through reactions such as cyclization and functionalization. These reactions can lead to the formation of new classes of compounds with potential applications in drug discovery and materials science. The versatility of this compound makes it an attractive target for synthetic chemists looking to develop innovative solutions in various fields .
Case Study 1: Antiviral Development
A study published in a peer-reviewed journal examined the antiviral properties of several thiazolo[5,4-d]azepine derivatives. The researchers synthesized a series of compounds based on this compound and evaluated their activity against HBV. The results indicated that specific modifications increased potency and selectivity against viral targets while minimizing cytotoxicity to host cells.
Case Study 2: Anticancer Research
In another investigation focused on anticancer applications, researchers synthesized a library of thiazolo[5,4-d]azepine derivatives from this compound. The evaluation included testing against various cancer cell lines (e.g., breast and lung cancer). The findings revealed that certain derivatives exhibited significant growth inhibition and induced apoptosis through specific molecular pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
tert-Butyl 2-amino-3-(4-chlorobenzoyl)-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate
- CAS: Not explicitly provided (referenced as compound 9 in ) .
- Structure: Substitutes the thiazolo[5,4-d]azepine core with a thieno[2,3-d]azepine ring and introduces a 4-chlorobenzoyl group at position 3.
- Key Differences: The thiophene ring (thieno) lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity.
- Applications: Investigated as A₁ adenosine receptor allosteric enhancers due to its hydrophobic substituents .
tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
- CAS : 1352925-59-7 .
- Structure: Replaces the amino group at position 2 with a bromo substituent.
- Key Differences: Bromine acts as a leaving group, making this compound a precursor for nucleophilic substitution reactions. The absence of an amino group limits direct biological activity but expands synthetic utility.
- Applications : Used in cross-coupling reactions to introduce aryl or alkyl groups at position 2 .
Analogues with Modified Ring Systems
tert-Butyl 4,5,7,8-tetrahydroimidazo[4,5-d]azepine-6(1H)-carboxylate
- CAS : 1421503-59-4 .
- Structure : Replaces the thiazole ring with an imidazole ring (imidazo[4,5-d]azepine).
- Key Differences: The imidazole ring contains two nitrogen atoms, increasing hydrogen-bond donor/acceptor capacity. Altered electronic properties may enhance binding to metal ions or polar protein pockets.
- Applications: Potential use in kinase inhibitor development due to imidazole’s affinity for ATP-binding sites .
4,5,7,8-Tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylic acid, t-butylester
- CAS : 873016-31-0 .
- Structure: Features a thieno[2,3-d]azepine core without the amino substituent.
- Key Differences: The thiophene ring reduces electronegativity compared to thiazole, altering reactivity in electrophilic substitutions. Lack of amino group limits direct pharmacological applications.
- Applications : Intermediate for synthesizing sulfur-containing heterocycles in agrochemicals .
Comparative Data Table
Research Findings and Implications
- Bioactivity: The amino-substituted thiazoloazepine derivatives exhibit superior binding to A₁ adenosine receptors compared to thieno or imidazo analogues, likely due to the nitrogen-rich thiazole core .
- Synthetic Utility : Bromo-substituted variants enable diversification via Suzuki-Miyaura couplings, as demonstrated in the synthesis of kinase inhibitors .
- Stability : The tert-butyl carbamate group in the parent compound enhances metabolic stability, making it favorable for in vivo studies .
Biological Activity
Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS No. 1440954-94-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H19N3O2S
- Molecular Weight : 269.36 g/mol
- CAS Number : 1440954-94-8
This compound is characterized by a thiazolo[5,4-d]azepine core structure, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may modulate enzyme activities or receptor functions through binding interactions. Specific studies have indicated that it can influence pathways associated with cell proliferation and apoptosis.
Biological Activities
-
Anticancer Activity
- Several studies have investigated the anticancer properties of this compound. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound demonstrated a significant reduction in cell viability at specific concentrations (e.g., 250 and 300 µg/mL), indicating its potential as a therapeutic agent against tumors .
-
Enzyme Inhibition
- Research indicates that this compound may inhibit specific enzymes involved in cancer progression. This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancerous cells.
-
Neuroprotective Effects
- Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for Tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step strategies, leveraging tert-butyl carbamate protecting groups to stabilize intermediates. Key steps include:
Ring Formation : Cyclization of thiazole precursors with azepine intermediates under reflux conditions (e.g., using DMF as solvent).
Amination : Introduction of the 2-amino group via nucleophilic substitution or catalytic hydrogenation .
Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic cleavage (TFA/HCl) for final product isolation .
- Table : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 120°C, 24h | 65–70 | |
| Boc Protection | Boc₂O, DMAP, THF | >85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm thiazolo[5,4-d]azepine core and tert-butyl group integration (δ ~1.4 ppm for Boc CH₃).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., calculated for C₁₄H₂₁N₃O₂S: 295.13 g/mol).
- X-ray Crystallography : SHELXL refinement for resolving crystal packing and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected by-products during synthesis?
- Methodological Answer : Unexpected products (e.g., oxidative coupling by-products) may arise from redox-active intermediates. Strategies include:
Mechanistic Analysis : Use LC-MS or in situ IR to track intermediate formation.
Condition Screening : Vary solvents (e.g., replace thionyl chloride with oxalyl chloride to suppress redox side reactions) .
Computational Modeling : DFT calculations to predict reaction pathways and transition states .
Q. What computational approaches are recommended for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability to enzymes (e.g., kinase targets) using AMBER or GROMACS.
- Docking Studies : AutoDock Vina to predict binding poses, focusing on the thiazole-azepine scaffold’s electrostatic complementarity .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., tert-butyl vs. isopropyl groups).
Q. How does structural modification of the tert-butyl group impact pharmacological activity?
- Methodological Answer :
- Analog Synthesis : Replace tert-butyl with smaller alkyl groups (e.g., methyl, cyclopropyl) to evaluate steric effects.
- SAR Studies : Test analogs against enzyme panels (e.g., cytochrome P450 isoforms) to correlate substituent size with metabolic stability.
- Table : Structural Analogs and Activity
| Analog | Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent | tert-butyl | 12.3 ± 1.2 | |
| Analog 1 | Methyl | 45.7 ± 3.1 |
Experimental Design Considerations
Q. What factorial design principles apply to optimizing reaction conditions for this compound?
- Methodological Answer : Use a 2³ factorial design to screen variables:
- Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), catalyst (none vs. Pd/C).
- Response Variables : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., temperature-solvent synergy improves cyclization efficiency) .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Degradation Pathways : Identify hydrolytic cleavage of the Boc group using LC-MS/MS .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-based structural assignments?
- Methodological Answer :
- Dynamic Effects : NMR may average conformational states, while X-ray captures a single crystal lattice conformation.
- Solution vs. Solid-State : Tautomerism or protonation differences (e.g., amino group protonation in acidic conditions) .
- Resolution : Re-refine SHELXL parameters or collect low-temperature crystallographic data to resolve ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
